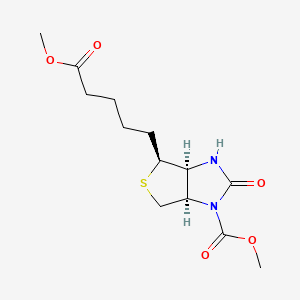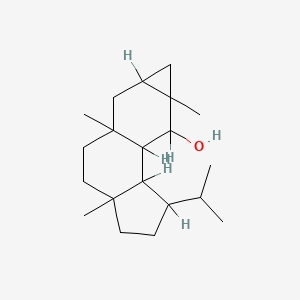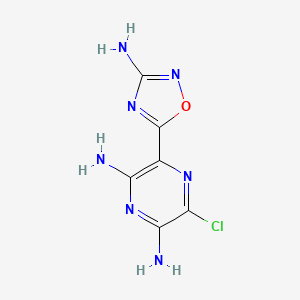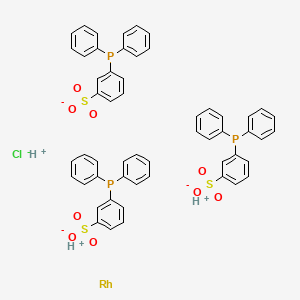![molecular formula C15H20N2O3 B1214881 methyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate](/img/structure/B1214881.png)
methyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate is an organic compound with the molecular formula C15H19NO3. It is a derivative of benzoic acid and is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound features a benzoate ester linked to a cyclohexylamino group through a carbonyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate typically involves the reaction of methyl 4-aminobenzoate with cyclohexyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or amides.
Scientific Research Applications
Methyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
- Ethyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate
- Methyl 2-{[(cyclohexylamino)carbonyl]amino}benzoate
- Methyl 4-{[(phenoxycarbonyl)amino]benzoate
Uniqueness: Methyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylamino group enhances its hydrophobic interactions, making it a valuable compound in the design of enzyme inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl 4-(cyclohexylcarbamoylamino)benzoate |
InChI |
InChI=1S/C15H20N2O3/c1-20-14(18)11-7-9-13(10-8-11)17-15(19)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,19) |
InChI Key |
KVNBYQOKHHJETJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)


![3-Ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1214813.png)
![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214814.png)



